Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone
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Overview
Description
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 3 and 4 positions, a thiazolidinylidene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone typically involves multiple steps:
Formation of the Thiazolidinylidene Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinylidene ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.
Hydrazone Formation: The final step involves the condensation of the thiazolidinylidene intermediate with 3,4-dichlorobenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Benzaldehyde, 3,4-dichloro-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
53068-38-5 |
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Molecular Formula |
C20H19Cl2N3O3S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-(3,4-dichlorophenyl)methylidenehydrazinylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-27-17-6-4-13(10-18(17)28-2)7-8-25-19(26)12-29-20(25)24-23-11-14-3-5-15(21)16(22)9-14/h3-6,9-11H,7-8,12H2,1-2H3/b23-11+,24-20+ |
InChI Key |
CDUOCGTZWJFOSH-WQHUAUFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN\2C(=O)CS/C2=N/N=C/C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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